molecular formula C21H18O5 B11711429 Warfarin acetate CAS No. 5979-00-0

Warfarin acetate

Cat. No.: B11711429
CAS No.: 5979-00-0
M. Wt: 350.4 g/mol
InChI Key: AZJMOTKZYSVMRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Warfarin acetate is synthesized through a multi-step process. The primary synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions. This reaction forms the intermediate compound, which is then acetylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatographic analysis, to confirm its chemical composition and potency .

Chemical Reactions Analysis

Types of Reactions: Warfarin acetate undergoes various chemical reactions, including hydroxylation, reduction, and substitution. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated metabolites, such as 7-hydroxywarfarin and 10-hydroxywarfarin .

Scientific Research Applications

Warfarin acetate has a broad range of scientific research applications:

    Chemistry: Used as a model compound for studying enzyme kinetics and drug metabolism.

    Biology: Employed in research on blood coagulation pathways and the role of vitamin K in cellular processes.

    Medicine: Extensively studied for its anticoagulant properties and its use in preventing thromboembolic disorders.

    Industry: Utilized in the development of anticoagulant rodenticides

Mechanism of Action

Warfarin acetate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K1, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the blood’s ability to clot is significantly reduced .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K1). Its ability to be administered orally and its relatively predictable dose-response relationship make it a preferred choice for long-term anticoagulation therapy .

Properties

CAS No.

5979-00-0

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

[2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-yl] acetate

InChI

InChI=1S/C21H18O5/c1-13(22)12-17(15-8-4-3-5-9-15)19-20(25-14(2)23)16-10-6-7-11-18(16)26-21(19)24/h3-11,17H,12H2,1-2H3

InChI Key

AZJMOTKZYSVMRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC(=O)C

Origin of Product

United States

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